![molecular formula C18H25N5O2 B2581316 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2320144-64-5](/img/structure/B2581316.png)
5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
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Description
5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity
Research involving 1,2,4-oxadiazole derivatives, including compounds with structures similar to the specified chemical, highlights their significant antimicrobial properties. For instance, the synthesis and antimicrobial activity studies of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have demonstrated strong antimicrobial effects, further elaborated through a structure–activity relationship study (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial efficacy, showing moderate to strong activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anti-inflammatory and Anticancer Properties
Additionally, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory, anthelmintic, and antibacterial activities, indicating that certain compounds within this category exhibit promising biological activities relevant to therapeutic applications (Shaikh & Meshram, 2016). The development of nonpeptidic inhibitors showcasing oral activity in acute hemorrhagic assays also underscores the potential medicinal applications of these compounds (Ohmoto et al., 2001).
Tuberculostatic Activity
Research on the synthesis of 1,3,4-oxadiazole and triazole derivatives has also explored their tuberculostatic activity, with some compounds showing inhibitory concentrations within a specific range, furthering the understanding of their potential in treating tuberculosis (Foks et al., 2004).
properties
IUPAC Name |
5-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-21-18(25-22-13)10-23-7-5-14(6-8-23)11-24-17-9-16(19-12-20-17)15-3-2-4-15/h9,12,14-15H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFLJXAUIKGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine |
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